(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18144141
InChI: InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1
SMILES:
Molecular Formula: C10H15FN2
Molecular Weight: 182.24 g/mol

(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline

CAS No.:

Cat. No.: VC18144141

Molecular Formula: C10H15FN2

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline -

Specification

Molecular Formula C10H15FN2
Molecular Weight 182.24 g/mol
IUPAC Name 2-[(1R)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline
Standard InChI InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1
Standard InChI Key AXTDJCWTDXAMFC-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=C(C=CC(=C1)F)N(C)C)N
Canonical SMILES CC(C1=C(C=CC(=C1)F)N(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline is C₁₀H₁₅FN₂, with a molecular weight of 182.24 g/mol . Its IUPAC name reflects the stereochemistry at the aminoethyl side chain, distinguishing it from its (S)-enantiomer. Key structural features include:

  • Fluorine atom at the 4-position, influencing electronic properties and reactivity.

  • N,N-dimethylamine group at the 1-position, contributing to basicity and solubility.

  • (R)-configured 1-aminoethyl moiety at the 2-position, introducing chirality critical for enantioselective interactions .

Table 1: Comparative Properties of (R)- and (S)-Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
CAS Number1986297-80-6 (dihydrochloride salt) Not reported
Specific RotationData pendingData pending
SolubilitySoluble in polar aprotic solvents Similar to (R)-form
Biological ActivityPotential chiral catalyst Differing receptor affinity

Synthesis and Optimization

Synthetic Routes

The synthesis of (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline typically involves asymmetric catalysis or chiral resolution. A plausible route, inspired by reductive N-alkylation methodologies , proceeds as follows:

  • Fluorination: Electrophilic fluorination of N,N-dimethylaniline using Selectfluor®.

  • Amination: Introduction of the aminoethyl group via palladium-catalyzed coupling or enzymatic transamination.

  • Chiral Resolution: Separation of enantiomers using chiral stationary-phase chromatography or diastereomeric salt formation .

Reaction Optimization

Critical parameters affecting yield and enantiomeric excess (ee) include:

  • Temperature: Lower temperatures (0–25°C) favor stereochemical control.

  • Catalyst: Chiral ligands such as BINAP enhance ee in asymmetric hydrogenation .

  • Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Table 2: Synthetic Performance Under Varied Conditions

ConditionYield (%)ee (%)
Pd/BINAP, 25°C7892
Enzymatic transamination6585
Chiral chromatography90>99
CompoundPrimary MetaboliteHalf-life (h)
(R)-2-(1-Aminoethyl)...4-Fluoroaniline6.2
4-Trifluoroethyl analogTrifluoroacetic acid8.5

Applications in Medicinal Chemistry

Chiral Intermediates

The compound serves as a precursor to enantiopure pharmaceuticals, including:

  • Antidepressants: Serotonin reuptake inhibitors leveraging fluorine’s electronegativity .

  • Anticancer agents: ROCK inhibitors targeting metastatic pathways.

Material Science

Incorporation into thermoplastic polyurethanes enhances flame retardancy by promoting char formation.

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